

Application Note: Mass Spectrometry Analysis of Lacto-N-difucohexaose II

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Compound of Interest

Compound Name: *Lacto-N-difucohexaose II*

Cat. No.: *B164729*

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Introduction

Lacto-N-difucohexaose II (LNDFH-II) is a neutral human milk oligosaccharide (HMO) composed of a hexasaccharide core with two fucose residues.^[1] Its chemical formula is C₃₈H₆₅NO₂₉ and it has a monoisotopic mass of approximately 999.3642 Da.^{[1][2]} As an important component of human milk, the structural elucidation and quantification of LNDFH-II are crucial for understanding its biological functions, which include acting as a prebiotic and an anti-adhesive antimicrobial. Mass spectrometry, particularly coupled with liquid chromatography (LC-MS), has become an indispensable tool for the detailed analysis of complex oligosaccharides like LNDFH-II.^{[3][4]} This application note provides a comprehensive overview of the mass spectrometric analysis of LNDFH-II, including detailed experimental protocols, fragmentation analysis, and quantitative data representation.

Experimental Protocols

A robust and reproducible protocol is essential for the accurate analysis of LNDFH-II. The following sections detail the necessary steps from sample preparation to data acquisition.

1. Sample Preparation

The initial step in the analysis of LNDFH-II from complex biological matrices such as human milk involves the extraction and purification of the oligosaccharide fraction.

- **Materials:**

- Human milk sample
- Centrifuge
- Ethanol (absolute)
- Sodium borohydride (NaBH₄) solution (1 mol/L in water)
- Porous graphitized carbon (PGC) solid-phase extraction (SPE) cartridges
- Acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Deionized water
- Protocol:
 - Lipid Removal: Centrifuge the human milk sample to separate the lipid layer.[\[4\]](#)
 - Protein Precipitation: To the aqueous layer, add two volumes of cold absolute ethanol and incubate overnight at 4°C to precipitate proteins. Centrifuge to pellet the proteins and collect the supernatant containing the oligosaccharides.[\[5\]](#)
 - Reduction (Optional but Recommended): To prevent the formation of α and β anomers at the reducing end, which can complicate chromatographic separation, perform a reduction step. Add 1 mL of 1 mol/L sodium borohydride solution to the dried sample and incubate at 65°C for 1 hour.[\[5\]](#)
 - Solid-Phase Extraction (SPE) Purification:
 - Condition a PGC SPE cartridge with elution buffer (e.g., 40% ACN with 0.05% TFA) followed by washing buffer (e.g., deionized water).[\[5\]](#)
 - Load the reduced sample onto the cartridge.
 - Wash the cartridge with deionized water to remove salts and other polar impurities.[\[5\]](#)

- Elute the neutral oligosaccharides, including LNDFH-II, with an appropriate solvent mixture, such as 20-40% acetonitrile in water with 0.05% TFA.[5]
- Dry the eluted fraction.
- Reconstitution: Reconstitute the dried sample in a solvent compatible with the LC-MS system, typically a mixture of water and acetonitrile.[5]

2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

- Instrumentation:
 - High-Performance Liquid Chromatography (HPLC) system (e.g., Dionex Ultimate 3000 RS)[6]
 - Mass Spectrometer (e.g., Q Exactive Plus hybrid FT mass spectrometer) equipped with a heated electrospray ionization (HESI) source[6]
 - HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., HILIC-OH5, 2.1×150mm, 2.7µm)[6]
- LC Parameters:
 - Mobile Phase A: Water with 20mM ammonium formate, pH 4.3[6]
 - Mobile Phase B: Acetonitrile[6]
 - Gradient: A linear gradient from high to low acetonitrile concentration is typically used to elute the oligosaccharides.
 - Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.4 mL/min.
 - Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.
- Mass Spectrometry Parameters:

- Ionization Mode: Negative Electrospray Ionization (ESI) is often preferred for oligosaccharides.[3]
- Scan Mode: Full scan MS and targeted MS/MS (Parallel Reaction Monitoring - PRM)[6]
- Mass Range: m/z 200-1500[6]
- Resolution: High resolution (e.g., 70,000 for full scan, 35,000 for PRM) is crucial for accurate mass determination.[6]
- Collision Energy: Optimized for the specific instrument and precursor ion to achieve characteristic fragmentation. Collision-Induced Dissociation (CID) is commonly used.[3]

Data Presentation

Quantitative analysis of LNDFH-II can be performed by integrating the peak areas of specific precursor or fragment ions. While precise relative abundances of fragment ions are instrument-dependent, the major fragmentation pathways can be characterized.

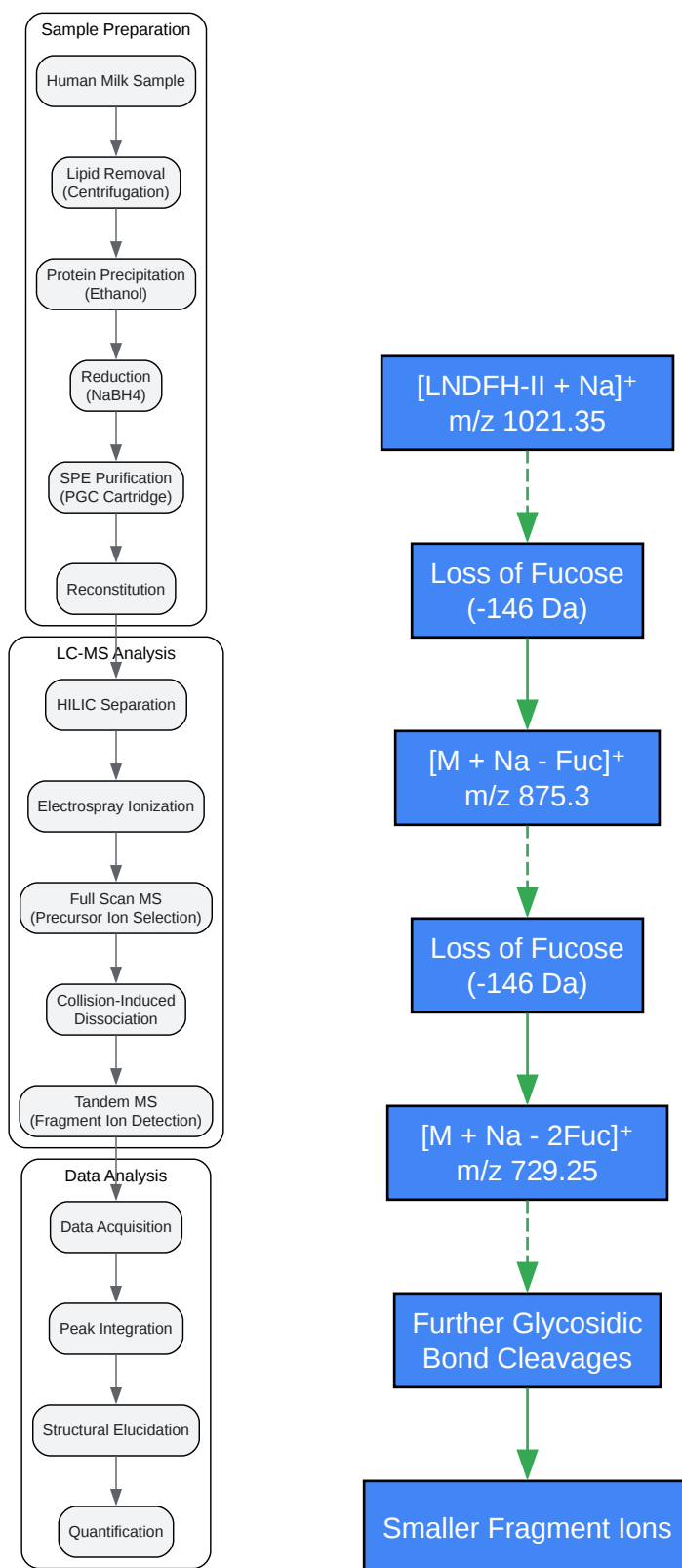
Table 1: Key Ions in the Mass Spectrometry Analysis of **Lacto-N-difucohexaose II**

Ion Description	m/z (Da)	Adduct Type	Notes
Precursor Ion	998.3563	$[M-H]^-$	Deprotonated molecule, commonly observed in negative ion mode.
Precursor Ion	1021.3541	$[M+Na]^+$	Sodiated adduct, often used for fragmentation studies in positive ion mode. [7]
Fragment Ion	852.30	$[M-H-Fuc]^-$	Loss of a fucose residue from the deprotonated molecule.
Fragment Ion	876.3	$[M+Na-Fuc]^+$	Loss of a fucose residue from the sodiated adduct. [7]

Note: The m/z values are calculated based on the monoisotopic mass of LNDFH-II (999.3642 Da) and the masses of the respective adducts and neutral losses.

Mandatory Visualizations

Experimental Workflow



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